Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. The molecule is substituted at position 3 with an ethyl ester group and at position 6 with a 3,5-dimethylpiperidinyl moiety. The ethyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability, while the 3,5-dimethylpiperidine substituent introduces steric and electronic effects that could modulate target binding or metabolic stability.
Properties
IUPAC Name |
ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-5-6-13(16-15-12)17-8-10(2)7-11(3)9-17/h5-6,10-11H,4,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJCLJIIYYHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(CC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Nucleophilic Substitution
This method involves reacting a 6-halo or 6-chloro-ethyl ester pyridazine derivative with 3,5-dimethylpiperidine under basic conditions, enabling nucleophilic substitution at the 6-position.
- The key intermediate, such as 6-chloro-ethyl pyridazine-3-carboxylate, is reacted with 3,5-dimethylpiperidine.
- The reaction is conducted in polar aprotic solvents like acetonitrile.
- Potassium carbonate is commonly used as the base, sometimes with catalytic potassium iodide to facilitate halide displacement.
- Reflux conditions for 6–8 hours are typical.
- The product is isolated by extraction and purified by chromatography.
This method yields the desired this compound in high yield and purity.
Method B: Two-Step Alkylation via Bromoalkoxy Intermediate
This method involves:
- Preparation of a 6-(3-bromopropoxy)-ethyl pyridazine-3-carboxylate intermediate by alkylation of 6-hydroxy pyridazine derivative with 1,3-dibromopropane in acetone under basic conditions.
- Subsequent nucleophilic substitution of the bromide with 3,5-dimethylpiperidine in acetonitrile with potassium carbonate and catalytic KI.
This two-step method allows for more versatile substitution patterns and can improve selectivity in some cases.
Detailed Preparation Procedures and Research Findings
Synthesis of Key Intermediate: 6-Hydroxy Pyridazine-3-carboxylate
- Prepared by cyclization of phenylhydrazine hydrochloride with maleic anhydride in aqueous acidic conditions.
- The product is isolated by filtration and neutralization steps, yielding a white solid with high purity.
- This intermediate serves as the platform for further functionalization at the 6-position.
Method A: Direct Alkylation Example
| Step | Reagents & Conditions | Outcome & Yield |
|---|---|---|
| Reaction | 6-chloroethyl pyridazine-3-carboxylate + 3,5-dimethylpiperidine | High yield nucleophilic substitution |
| Solvent | Acetonitrile | Facilitates reaction |
| Base | Potassium carbonate + catalytic KI | Deprotonates amine, promotes substitution |
| Temperature | Reflux (6–8 h) | Ensures completion |
| Workup | Filtration, evaporation, extraction with dichloromethane, chromatography | Purified product |
- Yields reported in analogous systems are around 80–85%.
- 1H NMR and HRMS confirm structure and purity.
Method B: Two-Step Alkylation via Bromoalkoxy Intermediate
| Step | Reagents & Conditions | Outcome & Yield |
|---|---|---|
| Step 1 | 6-hydroxy pyridazine + 1,3-dibromopropane in acetone with K2CO3 | Formation of 6-(3-bromopropoxy) intermediate; yield ~60–65% |
| Step 2 | Intermediate + 3,5-dimethylpiperidine in acetonitrile with K2CO3 and KI | Nucleophilic substitution to target compound; yield ~85–90% |
| Temperature | Reflux for both steps | Promotes reaction efficiency |
| Purification | Chromatography | High purity product |
- This approach allows for the introduction of flexible linkers and can be adapted for other amine nucleophiles.
Analytical Data Supporting Preparation
- 1H NMR spectra show characteristic signals for the pyridazine ring protons, ethyl ester group, and piperidinyl methyl groups.
- HRMS data confirm molecular weight consistent with this compound.
- Single crystal X-ray diffraction has been used in related compounds to confirm stereochemistry and substitution patterns, supporting the selectivity of the synthetic methods.
Summary Table of Preparation Methods
| Method | Key Intermediate | Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|---|
| A | 6-chloroethyl pyridazine-3-carboxylate | 3,5-dimethylpiperidine, K2CO3, KI | Reflux in acetonitrile, 6-8 h | ~80–85 | Direct, fewer steps | High yield, straightforward |
| B | 6-(3-bromopropoxy) pyridazine ester | 1,3-dibromopropane, 3,5-dimethylpiperidine, K2CO3, KI | Step 1: reflux acetone; Step 2: reflux acetonitrile | Step 1: ~60-65; Step 2: ~85-90 | Versatile, allows linker modification | Two-step, slightly longer |
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyridazine ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine or piperidine derivatives.
Scientific Research Applications
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridazine Derivatives
The compound’s structural analogs differ primarily in ester groups, piperidine substitutions, and pyridazine core modifications. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Differences and Implications
Methyl esters (as in Reference Example 12) may confer faster metabolic clearance due to higher susceptibility to esterase hydrolysis.
Piperidine Substitutions :
- The 3,5-dimethylpiperidine group in the target compound introduces steric hindrance, which could reduce off-target interactions compared to bulkier aryl groups (e.g., 2,4-dimethoxyphenylmethyl in Reference Example 12).
- Dimethyl substitution on piperidine may enhance metabolic stability by impeding oxidative degradation pathways .
Synthetic Pathways: The use of ethyl 7-bromoheptanoate in Reference Example 12 highlights a strategy for introducing alkyl chains via nucleophilic substitution, contrasting with the target compound’s likely synthesis through direct piperidine coupling to the pyridazine core.
Biological Activity
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS No. 2098136-34-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound features a pyridazine ring substituted with an ethyl ester group and a 3,5-dimethylpiperidinyl moiety. The structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, such as apoptosis and proliferation.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signal transduction pathways that regulate various physiological responses.
Neuroprotective Effects
Research indicates that piperidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This suggests that this compound may have applications in treating neurodegenerative diseases by enhancing cholinergic signaling or inhibiting neuroinflammatory pathways.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
